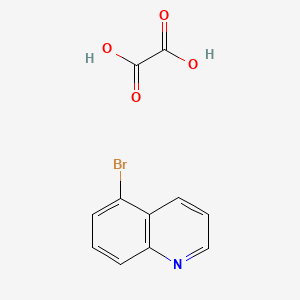

5-Bromoquinoline oxalate

Overview

Description

5-Bromoquinoline oxalate is a compound that is not directly mentioned in the provided papers, but its related derivatives and synthesis methods are discussed. The compound is likely to be a brominated quinoline, which is a class of compounds known for their biological activity and potential use in medicinal chemistry. The papers provided discuss various brominated quinolines and their synthesis, properties, and applications, which can be informative for understanding 5-Bromoquinoline oxalate.

Synthesis Analysis

The synthesis of brominated quinolines is a topic of interest in several papers. For instance, a Schiff base ligand related to 5-Bromoquinoline was synthesized via condensation reactions, and its metal complexes were characterized . Another paper describes the synthesis of a photolabile protecting group based on brominated hydroxyquinoline, which shows the versatility of brominated quinolines in synthetic chemistry . Additionally, copper-catalyzed aerobic cyclizations and palladium-catalyzed aminations have been used to synthesize various bromoquinoline derivatives, demonstrating the reactivity of these compounds and the potential methods that could be applied to synthesize 5-Bromoquinoline oxalate .

Molecular Structure Analysis

The molecular structure of brominated quinolines is characterized by the presence of a bromine atom on the quinoline ring, which can influence the electronic properties and reactivity of the molecule. The papers discuss the characterization of these structures using techniques such as mass spectrometry, NMR, and XRD . These studies provide insights into the geometry and electronic structure of brominated quinolines, which are essential for understanding their chemical behavior.

Chemical Reactions Analysis

Brominated quinolines participate in various chemical reactions, as evidenced by the synthesis methods described in the papers. For example, the reactivity of bromo groups in quinolines is highlighted by their use as blocking groups in the Skraup reaction and their ability to undergo nucleophilic substitution reactions . The formation of bromonium ylides in the synthesis of brominated dihydroisoquinolines also showcases the unique reactivity of brominated quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by the presence of the bromine atom. The papers mention properties such as solubility, fluorescence, and magnetic susceptibility, which are relevant for the application of these compounds . The stability constants of metal complexes of a Schiff base ligand related to 5-Bromoquinoline are reported, providing information on the ligand's coordination chemistry . Additionally, the photolabile nature of brominated hydroxyquinoline and its sensitivity to multiphoton excitation are discussed, highlighting the potential use of these compounds in photochemical applications .

Scientific Research Applications

Synthesis of Novel Chelating Ligands

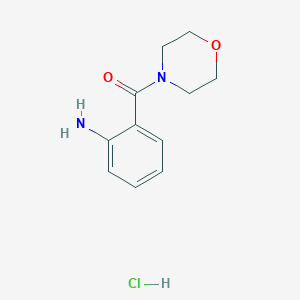

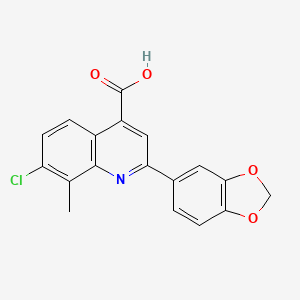

5-Bromoquinoline oxalate has been utilized in the synthesis of novel chelating ligands. One approach, the Friedländer condensation, involves the transformation of 5-bromo-2-aminobenzaldehyde into bidentate and tridentate 6-bromoquinoline derivatives, which exhibit high emission quantum yields, indicating potential applications in optical and photonic devices (Hu, Zhang, & Thummel, 2003).

Development of Antimicrobial Agents

Research on 5-bromoquinoline oxalate derivatives has also contributed to the development of antimicrobial agents. Specifically, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives have shown potent antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Krishna, 2018).

Fluorescent Brightening Agents

The compound has been utilized in the synthesis of fluorescent brightening agents. Derivatives of 5-bromoquinoline, through various chemical transformations, have been investigated for their potential use in brightening and enhancing the optical properties of materials (Rangnekar & Shenoy, 1987).

Palladium-Catalyzed Amination

5-Bromoquinoline oxalate has been a key substrate in palladium-catalyzed amination reactions. This process is crucial for the rapid preparation of aminoquinolines from aryl bromides, which are important intermediates in various synthetic applications (Wang, Magnin, & Hamann, 2003).

Safety And Hazards

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for drug discovery . Future research may focus on greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

properties

IUPAC Name |

5-bromoquinoline;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.C2H2O4/c10-8-4-1-5-9-7(8)3-2-6-11-9;3-1(4)2(5)6/h1-6H;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHPWMZDXNVNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)Br.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinoline oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)

![2-Amino-N-benzyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286217.png)

![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)